N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(4-methylphenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
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Overview
Description
N-(5-METHYL-3-ISOXAZOLYL)-2-[4-(4-METHYLPHENYL)-1,1-DIOXIDO-3,4-DIHYDRO-2H-PYRIDO[2,3-E][1,2,4]THIADIAZIN-2-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an isoxazole ring, a pyridothiadiazine ring, and an acetamide group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-3-ISOXAZOLYL)-2-[4-(4-METHYLPHENYL)-1,1-DIOXIDO-3,4-DIHYDRO-2H-PYRIDO[2,3-E][1,2,4]THIADIAZIN-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the isoxazole and pyridothiadiazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-3-ISOXAZOLYL)-2-[4-(4-METHYLPHENYL)-1,1-DIOXIDO-3,4-DIHYDRO-2H-PYRIDO[2,3-E][1,2,4]THIADIAZIN-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce more reduced forms of the compound with different reactivity.
Scientific Research Applications
N-(5-METHYL-3-ISOXAZOLYL)-2-[4-(4-METHYLPHENYL)-1,1-DIOXIDO-3,4-DIHYDRO-2H-PYRIDO[2,3-E][1,2,4]THIADIAZIN-2-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and disease treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-METHYL-3-ISOXAZOLYL)-2-[4-(4-METHYLPHENYL)-1,1-DIOXIDO-3,4-DIHYDRO-2H-PYRIDO[2,3-E][1,2,4]THIADIAZIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(5-METHYL-3-ISOXAZOLYL)-2-[4-(4-METHYLPHENYL)-1,1-DIOXIDO-3,4-DIHYDRO-2H-PYRIDO[2,3-E][1,2,4]THIADIAZIN-2-YL]ACETAMIDE: shares similarities with other compounds containing isoxazole and pyridothiadiazine rings.
N-(5-METHYL-3-ISOXAZOLYL)-2-[4-(4-METHYLPHENYL)-1,1-DIOXIDO-3,4-DIHYDRO-2H-PYRIDO[2,3-E][1,2,4]THIADIAZIN-2-YL]ACETAMIDE: can be compared to other acetamide derivatives with similar structural features.
Uniqueness
The uniqueness of N-(5-METHYL-3-ISOXAZOLYL)-2-[4-(4-METHYLPHENYL)-1,1-DIOXIDO-3,4-DIHYDRO-2H-PYRIDO[2,3-E][1,2,4]THIADIAZIN-2-YL]ACETAMIDE lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H19N5O4S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide |
InChI |
InChI=1S/C19H19N5O4S/c1-13-5-7-15(8-6-13)24-12-23(11-18(25)21-17-10-14(2)28-22-17)29(26,27)16-4-3-9-20-19(16)24/h3-10H,11-12H2,1-2H3,(H,21,22,25) |
InChI Key |
AZYCTGOZWXKGCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=NOC(=C4)C |
Origin of Product |
United States |
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